5-HT6 Receptor Binding Affinity: Tetralin-2-sulfonamide vs. Naphthalene-1-sulfonamide Scaffolds
The tetrahydronaphthalene-2-sulfonamide scaffold, represented by the target compound, is claimed in patent WO2007108742 to possess 5-HT6 receptor modulatory activity. While exact Ki/IC50 values for CAS 953141-69-0 are not publicly disclosed, the patent exemplifies that tetralin-2-sulfonamides with piperidinylmethyl substituents achieve functional antagonism at 5-HT6. In contrast, the earlier naphthalene-1-sulfonamide series (e.g., compounds in NZ193654A) showed binding that was highly sensitive to the point of sulfonamide attachment, with 1-naphthyl sulfonamides often exhibiting reduced selectivity over 5-HT2A receptors [1][2].
| Evidence Dimension | 5-HT6 receptor binding and selectivity |
|---|---|
| Target Compound Data | 5-HT6 functional antagonism claimed (no public quantitative Ki) |
| Comparator Or Baseline | Naphthalene-1-sulfonamide derivatives (NZ193654A); variable 5-HT6 affinity, poor selectivity over 5-HT2A |
| Quantified Difference | Qualitative improvement in selectivity profile claimed for tetralin-2-sulfonamides over naphthalene-1-sulfonamides |
| Conditions | Radioligand binding and functional assays (patent-level disclosure) |
Why This Matters
For CNS-targeted programs, 5-HT2A selectivity is critical to avoid off-target hallucinogenic or cardiovascular effects; a scaffold that inherently improves selectivity reduces downstream lead optimization risk.
- [1] Holm, B. et al. Novel tetralins as 5-HT6 modulators. PCT International Application WO 2007108742 A1, 2007. View Source
- [2] Naphthalene sulphonamido-alkyl-piperidines, pyrrolidines or piperazines and pharmaceutical compositions. New Zealand Patent NZ193654A, 1984. View Source
